molecular formula C12H8N4O4 B11065792 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11065792
M. Wt: 272.22 g/mol
InChI Key: BOWNAFUTSPLVML-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole ring, an oxadiazole ring, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the isoindole ring, followed by the introduction of the oxadiazole ring through cyclization reactions. The final step involves the acylation of the intermediate compound to form the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole and oxadiazole derivatives, such as:

  • N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]methanamide
  • N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]propionamide

Uniqueness

What sets N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C12H8N4O4/c1-6(17)13-9-10(15-20-14-9)16-11(18)7-4-2-3-5-8(7)12(16)19/h2-5H,1H3,(H,13,14,17)

InChI Key

BOWNAFUTSPLVML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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